molecular formula C19H18F3NO B14135327 Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- CAS No. 88774-00-9

Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-

Cat. No.: B14135327
CAS No.: 88774-00-9
M. Wt: 333.3 g/mol
InChI Key: DJDLKMSWWPDJDC-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tetrahydroquinoline core with dimethyl and trifluoromethylbenzoyl substituents, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. This process typically uses homogeneous catalysts and can be performed under mild conditions to yield the desired tetrahydroquinoline . Another method involves the condensation of aniline derivatives with appropriate ketones, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The use of eco-friendly and reusable catalysts is becoming increasingly popular to ensure greener and more sustainable production methods .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .

Properties

CAS No.

88774-00-9

Molecular Formula

C19H18F3NO

Molecular Weight

333.3 g/mol

IUPAC Name

(2,2-dimethyl-3,4-dihydroquinolin-1-yl)-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H18F3NO/c1-18(2)12-11-13-7-3-6-10-16(13)23(18)17(24)14-8-4-5-9-15(14)19(20,21)22/h3-10H,11-12H2,1-2H3

InChI Key

DJDLKMSWWPDJDC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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